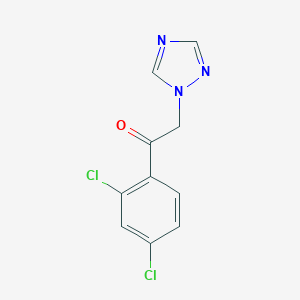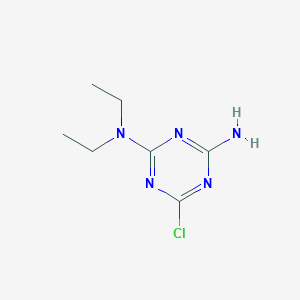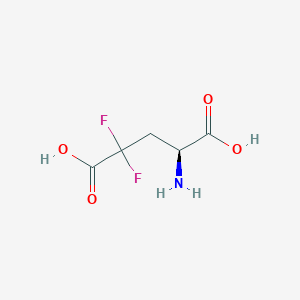![molecular formula C23H19N3O2 B165132 2,6-ビス[(4R)-4-フェニル-2-オキサゾリニル]ピリジン CAS No. 128249-70-7](/img/structure/B165132.png)
2,6-ビス[(4R)-4-フェニル-2-オキサゾリニル]ピリジン
概要
説明
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine is a chiral ligand known for its application in asymmetric synthesis. This compound, often referred to as Pybox, is characterized by its ability to form stable complexes with various metal ions, making it a valuable tool in catalysis and organic synthesis .
科学的研究の応用
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals through asymmetric synthesis.
Industry: Applied in the production of fine chemicals and materials.
作用機序
Target of Action
It is known to be used as a chiral ligand in copper-catalyzed enantioselective arylation .
Mode of Action
The compound interacts with its targets through a process known as copper-catalyzed enantioselective arylation . This process involves the transfer of an aryl group to a substrate in the presence of a copper catalyst, with the compound acting as a chiral ligand to induce asymmetry in the reaction .
Biochemical Pathways
The process of copper-catalyzed enantioselective arylation can influence various biochemical pathways by introducing aryl groups to substrates, potentially altering their function and activity .
Result of Action
As a chiral ligand in copper-catalyzed enantioselective arylation, the compound can influence the stereochemistry of the resulting products, potentially leading to changes in their biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-phenyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine undergoes various types of chemical reactions, including:
Complexation Reactions: Forms stable complexes with transition metals such as copper, palladium, and nickel.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Coordination Reactions: Acts as a ligand in coordination chemistry, forming complexes with metal ions.
Common Reagents and Conditions
Copper Catalysts: Used in enantioselective arylation reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Nickel Catalysts: Utilized in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are typically metal-ligand complexes, which are used in various catalytic processes. For example, copper complexes of 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine are used in enantioselective arylation of N-arylated tetrahydroisoquinolines .
類似化合物との比較
Similar Compounds
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine: Similar structure but with different stereochemistry.
2,2’-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]: Another chiral ligand with a different backbone.
2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl]pyridine: A related compound with an indeno-oxazoline structure.
Uniqueness
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of metal ions. Its versatility in catalysis and asymmetric synthesis makes it a valuable tool in both academic research and industrial applications .
特性
IUPAC Name |
(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBIMJNCKZZQO-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370443 | |
| Record name | 2,6-Bis(4R)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128249-70-7 | |
| Record name | Ph-pybox, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128249707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(4R)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PH-PYBOX, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555PN397NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine contribute to improving solar cell efficiency?
A: 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine acts as a ligand, forming a complex with lanthanide ions (like Europium or Terbium) []. These complexes, when incorporated into ionic liquids and further embedded within a poly(methyl methacrylate) film, create a luminescent downshifting layer on silicon-based solar cells [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)




![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)

